

An In-depth Technical Guide to the Physical Properties of 2-Nitrotoluene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrotoluene

Cat. No.: B074249

[Get Quote](#)

This guide provides a comprehensive overview of the key physical properties of **2-Nitrotoluene**, tailored for researchers, scientists, and professionals in drug development. It presents a detailed summary of its melting and boiling points, outlines the general experimental methodologies for their determination, and situates the compound within its broader manufacturing and application context.

Core Physical Properties

2-Nitrotoluene, also known as o-nitrotoluene or 1-methyl-2-nitrobenzene, is a pale yellow, oily liquid with a faint aromatic odor.[1][2][3] It is an important intermediate in the synthesis of various organic compounds, particularly dyes and pharmaceuticals.[4] Understanding its physical properties is crucial for its handling, application, and the design of synthetic processes.

Quantitative Data Summary

The melting and boiling points of **2-Nitrotoluene** have been reported with some variability across different sources, which can be attributed to the purity of the sample and the specific experimental conditions. A key characteristic of **2-Nitrotoluene** is its existence in two crystalline forms, α and β , which exhibit different melting points.[5][6]

Physical Property	Reported Values	Notes
Melting Point	-2.9 °C (β-form, stable)[6][7]	The β-form is the stable crystalline structure.
	-3.17 °C (β-form)[5]	
	-3.85 °C (β-form)[2]	
	-4 °C to -3 °C[8][9]	
		This value is frequently cited but may refer to the less stable α-form or a mixture.
	-9 °C[3][4][7][10]	
	-9.27 °C (α-form)[5]	
	-9.3 °C[11]	
	-9.5 °C (α-form, needles)[6]	The α-form is described as needles.
	-9.55 °C (α-form)[2]	
	-10.4 °C[1][5]	
Boiling Point	220.4 °C[11]	
	221.7 °C[6]	
	222 °C[1][5][9][10]	This is a commonly reported boiling point at atmospheric pressure.
	224 °C to 226 °C[12]	
	225 °C[3][4][7][8]	Frequently cited value, often noted as "lit." (literature).

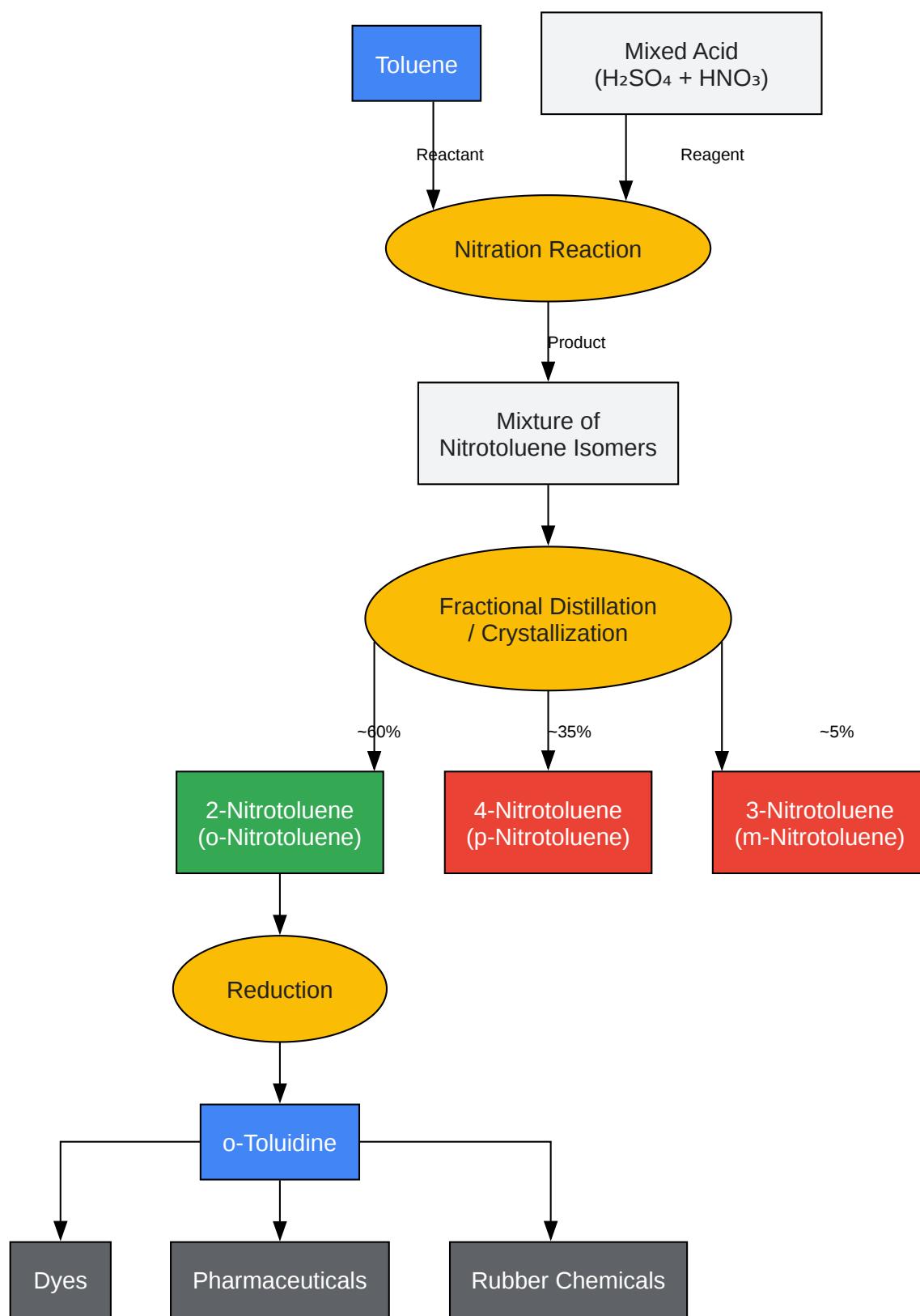
Experimental Protocols for Determination of Physical Properties

While specific experimental records for the cited values are not detailed in the provided literature, the determination of melting and boiling points follows standardized laboratory procedures.

3.1. Melting Point Determination:

The melting point of a crystalline solid like **2-Nitrotoluene** is typically determined using a capillary tube method with a melting point apparatus.

- **Sample Preparation:** A small amount of the solidified **2-Nitrotoluene** is introduced into a thin-walled capillary tube, which is then sealed.
- **Apparatus:** The capillary tube is placed in a calibrated heating block or an oil bath within a melting point apparatus.
- **Measurement:** The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded as the melting range. For a pure substance, this range is typically narrow. The existence of two different melting points for **2-Nitrotoluene** suggests that the crystallization conditions prior to measurement will determine which polymorph (α or β) is being analyzed.


3.2. Boiling Point Determination:

The boiling point is determined at a specific atmospheric pressure, as it is a pressure-dependent property. Standard methods include:

- **Distillation Method:** A sample of **2-Nitrotoluene** is heated in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured with a calibrated thermometer. This temperature, once stable, is recorded as the boiling point. The atmospheric pressure must be recorded simultaneously and the boiling point corrected to standard pressure (760 mmHg) if necessary.
- **Siwoloboff Method (Micro Boiling Point):** For smaller quantities, a small sample is placed in a test tube with an inverted, sealed capillary tube. The setup is heated in a bath, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon slight cooling, the liquid just begins to enter the capillary, is taken as the boiling point.

Logical Relationships in Manufacturing and Application

2-Nitrotoluene is not an end-product but a crucial intermediate in several industrial chemical syntheses. Its production and subsequent use follow a clear logical pathway.

[Click to download full resolution via product page](#)

Caption: Production and primary application pathway of **2-Nitrotoluene**.

This diagram illustrates that the nitration of toluene produces a mixture of isomers, from which **2-nitrotoluene** is separated.[11] The primary industrial use of **2-nitrotoluene** is as a precursor for the synthesis of o-toluidine, which is then used to manufacture a variety of products including azo dyes, rubber chemicals, and pharmaceuticals.[4][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Nitrotoluene - Sciencemadness Wiki [sciencemadness.org]
- 2. 2-Nitrotoluene | C7H7NO2 | CID 6944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Nitrotoluene CAS#: 88-72-2 [m.chemicalbook.com]
- 4. 2-Nitrotoluene - Aromatic Compounds - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 5. 2-Nitrotoluene - Wikipedia [en.wikipedia.org]
- 6. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 2-Nitrotoluene | 88-72-2 [chemicalbook.com]
- 8. 2-硝基甲苯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-nitrotoluene [stenutz.eu]
- 10. chemimpex.com [chemimpex.com]
- 11. grokipedia.com [grokipedia.com]
- 12. 2-Nitrotoluene, 99+% | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2-Nitrotoluene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074249#physical-properties-of-2-nitrotoluene-melting-point-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com